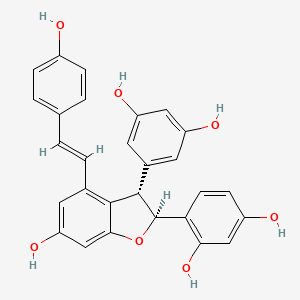
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its unique physicochemical properties, which can significantly influence the biological activity and physical properties of the compound .
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the use of trifluoromethylpyridine derivatives as key intermediates . The reaction conditions typically include the use of organometallic reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by influencing its binding affinity and stability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
5-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of crop-protection products.
Trifluoromethyl trimethylsilane: Used in various chemical reactions, including coupling and nucleophilic reactions.
Trifluoromethane: Known for its use in pharmaceuticals and other industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct physicochemical properties and biological activities.
Propiedades
Fórmula molecular |
C12H14F3NO |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)9-5-11(12(13,14)15)16-6-10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
KQGGAFUURZQCMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NC=C1OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,24R,25S)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B14853128.png)







![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)
![9-Chloro-8-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14853186.png)

